
UCB-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCB-A is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein
Aplicaciones Científicas De Investigación
Introduction to UCB-A
This compound, specifically [11C]this compound, is a radiolabeled compound developed for positron emission tomography (PET) imaging, targeting synaptic vesicle protein 2A (SV2A). This compound serves as a proxy for assessing synaptic density in the human brain, providing insights into various neurological conditions. The development of this compound is rooted in the need for effective imaging agents that can enhance our understanding of synaptic function and its implications in neurodegenerative diseases.
Neuroimaging and Synaptic Density Measurement
This compound is primarily utilized in PET imaging to quantify synaptic density. The ability to visualize and measure SV2A binding has significant implications for studying neurological disorders such as Alzheimer's disease, epilepsy, and schizophrenia.
-
Case Study: Alzheimer’s Disease
In a study involving patients with Alzheimer’s disease, it was found that [11C]this compound PET imaging could reveal decreased binding in the hippocampus, correlating with cognitive decline. This suggests that this compound could serve as a biomarker for disease progression and treatment efficacy . -
Case Study: Epilepsy
Research demonstrated that lower [11C]this compound signals corresponded to the epileptogenic lobe in patients with medial temporal lobe epilepsy. This finding underscores the potential of this compound in identifying regions of altered synaptic function related to seizure activity .
Pharmacokinetics and Binding Properties
The pharmacokinetics of [11C]this compound have been characterized through kinetic modeling studies. These studies assess how the compound binds to SV2A and its distribution in the brain.
- Study Findings
Initial studies indicated that [11C]this compound exhibited slower kinetics compared to other SV2A tracers like [11C]UCB-J and [18F]UCB-H. This slower binding may provide advantages in certain clinical scenarios where prolonged observation of synaptic dynamics is required .
Potential in Evaluating Treatment Responses
The use of this compound extends beyond diagnostics; it also holds potential for monitoring treatment responses in various neurological conditions.
- Clinical Application
In trials involving levetiracetam, a medication used to treat epilepsy, this compound demonstrated dose-dependent blocking effects, suggesting its utility in evaluating therapeutic efficacy and guiding treatment decisions based on synaptic health .
Table 1: Comparison of SV2A Tracers
Tracer | Kinetics | Binding Affinity | Clinical Applications |
---|---|---|---|
[11C]this compound | Slower | Moderate | Alzheimer's disease, epilepsy |
[11C]UCB-J | Faster | Higher | Neurodegenerative diseases |
[18F]UCB-H | Moderate | Lower | Limited due to low signal-to-noise |
Table 2: Clinical Studies Utilizing this compound
Propiedades
Fórmula molecular |
C15H15F2N3O |
---|---|
Peso molecular |
291.3018 |
Nombre IUPAC |
4-(3,5-Difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H15F2N3O/c1-19-9-18-6-14(19)8-20-7-11(4-15(20)21)10-2-12(16)5-13(17)3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 |
Clave InChI |
NCROJFOVIDPGAN-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CN=CN2C)CC(C3=CC(F)=CC(F)=C3)C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UCB-A; UCB A; UCBA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.